2H-1,2,4-Benzoxadiazine, 7-nitro-3-(3-nitrophenyl)-
Overview
Description
2H-1,2,4-Benzoxadiazine, 7-nitro-3-(3-nitrophenyl)- is a chemical compound with the molecular formula C13H8N4O5 It is known for its unique structure, which includes a benzoxadiazine ring substituted with nitro groups
Preparation Methods
The synthesis of 2H-1,2,4-Benzoxadiazine, 7-nitro-3-(3-nitrophenyl)- typically involves the reaction of appropriate precursors under specific conditions. One common method involves the nitration of 3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine using nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
2H-1,2,4-Benzoxadiazine, 7-nitro-3-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the formation of amines or other reduced products.
Scientific Research Applications
2H-1,2,4-Benzoxadiazine, 7-nitro-3-(3-nitrophenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2H-1,2,4-Benzoxadiazine, 7-nitro-3-(3-nitrophenyl)- involves its interaction with molecular targets such as enzymes or receptors. The nitro groups play a crucial role in its reactivity, allowing it to form stable complexes with target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
2H-1,2,4-Benzoxadiazine, 7-nitro-3-(3-nitrophenyl)- can be compared with other benzoxadiazine derivatives, such as:
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: These compounds have similar ring structures but differ in their substituents and reactivity.
N-Benzylidenebenzohydrazide derivatives: These compounds share some structural similarities but have different functional groups and applications
Properties
IUPAC Name |
7-nitro-3-(3-nitrophenyl)-2H-1,2,4-benzoxadiazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O5/c18-16(19)9-3-1-2-8(6-9)13-14-11-5-4-10(17(20)21)7-12(11)22-15-13/h1-7H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIADEBZGGYXMMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(C=C(C=C3)[N+](=O)[O-])ON2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389603 | |
Record name | 2H-1,2,4-Benzoxadiazine, 7-nitro-3-(3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61773-29-3 | |
Record name | 2H-1,2,4-Benzoxadiazine, 7-nitro-3-(3-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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